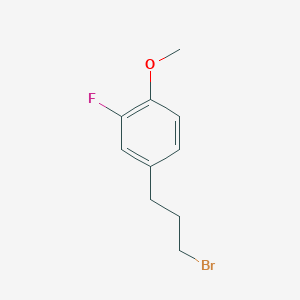![molecular formula C19H20N2O6 B13567435 (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate: is a complex organic compound with a unique structure that combines a bicyclo[111]pentane core with a phthalimide and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Attachment of the Phthalimide Group: The phthalimide group can be introduced through a nucleophilic substitution reaction using phthalic anhydride and an appropriate nucleophile.
Introduction of the Tert-Butyl Carbamate Group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclo[1.1.1]pentane core provides rigidity to the molecule, enhancing its binding affinity to target sites. The tert-butyl carbamate group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1,3-dioxoisoindol-2-yl) 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 3-methylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
The uniqueness of (1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its rigid bicyclo[1.1.1]pentane core distinguishes it from other compounds, offering unique binding properties and stability.
Propiedades
Fórmula molecular |
C19H20N2O6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C19H20N2O6/c1-17(2,3)26-16(25)20-19-8-18(9-19,10-19)15(24)27-21-13(22)11-6-4-5-7-12(11)14(21)23/h4-7H,8-10H2,1-3H3,(H,20,25) |
Clave InChI |
LJNWAZWGSMVRMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


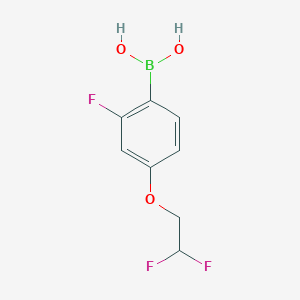
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)

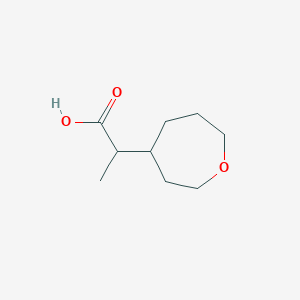
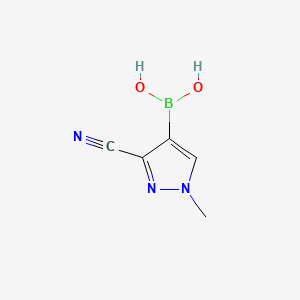


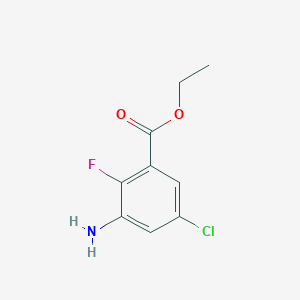
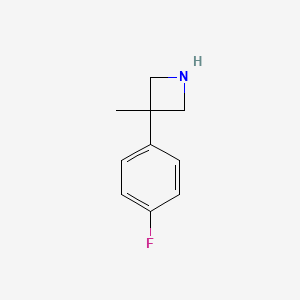

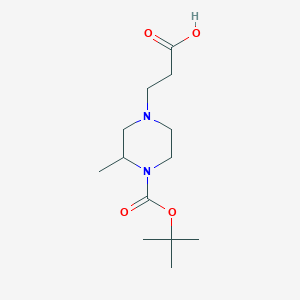

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
